molecular formula C17H27NO B2754732 N-cyclohexyladamantane-1-carboxamide CAS No. 81311-58-2

N-cyclohexyladamantane-1-carboxamide

Cat. No. B2754732
Key on ui cas rn: 81311-58-2
M. Wt: 261.409
InChI Key: AGHAGPWZIKDXLP-UHFFFAOYSA-N
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Patent
US06348625B1

Procedure details

1-Adamantanecarboxylic acid (10.8 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) as described in example 1. After the reaction mixture cooled to room temperature, cyclohexylamine (14.88 g, 17.2 ml, 0.15 mole) was added slowly and a heavy precipitate of the amide appeared almost immediately. The N-cyclohexyl-1-adamantanecarboxamide was isolated as described in example 1 to give 14.8 g, 94.4%; mp 199.3-200.4° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C17H27NO: C, 78.18; H. 10.34; N, 5.36. Found: C, 77.97; H, 10.46; N, 5.32.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]([OH:13])=O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C(N(C(F)(F)C(F)C(F)(F)F)CC)C.[CH:28]1([NH2:34])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1>>[CH:28]1([NH:34][C:11]([C:1]23[CH2:2][CH:3]4[CH2:4][CH:5]([CH2:6][CH:7]([CH2:9]4)[CH2:8]2)[CH2:10]3)=[O:13])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C)N(CC)C(C(C(F)(F)F)F)(F)F
Step Two
Name
Quantity
17.2 mL
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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